Acetic acid;2-thiophen-3-ylethanol

Electropolymerization Conducting polymers Cyclic voltammetry

Acetic acid;2-thiophen-3-ylethanol (CAS 168985-50-0), systematically named 3-(2-acetoxyethyl)thiophene, belongs to the class of 3-substituted thiophene esters utilized as functional monomers for conducting polymer synthesis and as protected intermediates in medicinal chemistry. The compound is characterized by a thiophene ring substituted at the 3-position with an acetoxyethyl side chain (molecular formula C₈H₁₀O₂S, molecular weight 170.23 g/mol).

Molecular Formula C8H12O3S
Molecular Weight 188.25 g/mol
CAS No. 168985-50-0
Cat. No. B14263588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-thiophen-3-ylethanol
CAS168985-50-0
Molecular FormulaC8H12O3S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CSC=C1CCO
InChIInChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4)
InChIKeyHVXBFXZWNBEKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(2-Acetoxyethyl)thiophene (CAS 168985-50-0) Stands Apart Among Functionalized Thiophene Monomers: A Procurement-Focused Evidence Guide


Acetic acid;2-thiophen-3-ylethanol (CAS 168985-50-0), systematically named 3-(2-acetoxyethyl)thiophene, belongs to the class of 3-substituted thiophene esters utilized as functional monomers for conducting polymer synthesis and as protected intermediates in medicinal chemistry [1]. The compound is characterized by a thiophene ring substituted at the 3-position with an acetoxyethyl side chain (molecular formula C₈H₁₀O₂S, molecular weight 170.23 g/mol) [2]. Unlike the parent alcohol 3-thiopheneethanol (CAS 13781-67-4), which exhibits limited monomer polymerizability, the acetate ester derivative offers distinct electrochemical and solubility properties that are critical in electroactive material design [1].

Why 3-(2-Acetoxyethyl)thiophene (CAS 168985-50-0) Cannot Be Replaced by Other 3-Substituted Thiophene Esters or Ethers


Functionalized thiophene monomers bearing hydroxyl, ether, or ester groups at the 3-position are not interchangeable in electropolymerization workflows. The acetate ester 3-(2-acetoxyethyl)thiophene exhibits a markedly higher oxidation peak potential (Epox = 2.49 V vs. Ag/AgCl) compared to benzyl, trityl, silyl ether, and even benzoyl ester analogs (Epox range: 1.75–2.35 V) under identical cyclic voltammetry conditions (0.05 M monomer, 0.1 M TBAP in acetonitrile, Pt electrode, 50 mV/s scan rate) [1]. This 0.14–0.74 V shift directly impacts copolymerization behavior and the resulting copolymer redox characteristics. Substituting the acetate with a benzyloxy (Epox = 1.86 V) or trimethylsilyloxy (Epox = 1.75 V) analog would alter the electrochemical window, potentially leading to premature oxidation, uncontrolled polymerization, or incompatible redox properties in the final device [1]. Moreover, the acetate group serves as a cleavable protecting group that, upon hydrolysis, yields the free hydroxyl-functionalized polythiophene, a route not feasible with ether-based analogs [1].

Quantitative Differentiation Evidence for 3-(2-Acetoxyethyl)thiophene (CAS 168985-50-0) Versus Closest Structural Analogs


Oxidation Peak Potential (Epox) of the Monomer: Acetate Ester vs. Ether and Other Ester Derivatives

Under standardized cyclic voltammetry conditions (0.05 M monomer in acetonitrile with 0.1 M TBAP, Pt working electrode, 50 mV/s, referenced to Ag/AgCl), the oxidation peak potential (Epox) of 3-(2-acetoxyethyl)thiophene is 2.49 V [1]. This value is significantly higher than all tested 3-substituted ether and ester comparators: 3-(2-benzyloxyethyl)thiophene (1.86 V, Δ = +0.63 V), 3-(2-triphenylmethyloxyethyl)thiophene (1.98 V, Δ = +0.51 V), 3-(2-trimethylsilyloxyethyl)thiophene (1.75 V, Δ = +0.74 V), 3-(2-dimethyl-tert-butylsilyloxyethyl)thiophene (1.88 V, Δ = +0.61 V), 3-(2-benzoyloxyethyl)thiophene (2.31 V, Δ = +0.18 V), 3-(2-p-nitrobenzoyloxyethyl)thiophene (2.35 V, Δ = +0.14 V), and 3-(2-(3,5-dinitrobenzoyloxy)ethyl)thiophene (2.29 V, Δ = +0.20 V) [1]. The elevated oxidation potential indicates superior electrochemical stability of the acetate ester monomer against oxidative degradation during storage and handling.

Electropolymerization Conducting polymers Cyclic voltammetry

Copolymer Redox Behavior: Acetate-Ester-Based Copolymer vs. Ether-Based Copolymers with 3-Methylthiophene

When copolymerized with 3-methylthiophene (10) under identical conditions (0.05 M each monomer), the resulting copolymer 15 (from 3-(2-acetoxyethyl)thiophene + 3-methylthiophene) exhibits an oxidation potential (Epox) of 0.71 V and a reduction potential (Epred) of 0.45 V [1]. In contrast, copolymers derived from ether-based monomers show higher redox potentials: copolymer 11 (benzyloxy derivative) Epox = 1.27 V, Epred = 0.97 V; copolymer 13 (trimethylsilyloxy derivative) Epox = 1.14 V, Epred = 0.96 V; copolymer 14 (dimethyl-tert-butylsilyloxy derivative) Epox = 0.97 V, Epred = 0.80 V [1]. The acetate-ester-based copolymer thus operates at a substantially lower oxidation potential (ΔEpox = −0.26 V to −0.56 V relative to ether-based copolymers), translating to a lower driving voltage requirement in electrochromic or sensor applications.

Copolymerization Redox potential Electrochromic devices

Aqueous Solubility of the Free Alcohol vs. Ester-Protected Form: Impact on Synthetic Workup and Purification

The parent compound 3-thiopheneethanol (3-(2-hydroxyethyl)thiophene, CAS 13781-67-4) exhibits sparing aqueous solubility of 0.059 g/L at 25 °C . Esterification to 3-(2-acetoxyethyl)thiophene eliminates the hydroxyl hydrogen-bond donor, substantially reducing water solubility and shifting the compound's partitioning behavior toward organic solvents. While a directly measured numerical solubility value for the acetate ester in water is not reported in the open literature, the structural elimination of the –OH donor is a well-established principle in protecting group chemistry that facilitates organic-phase extraction and chromatographic purification [1]. This solubility shift enables cleaner monomer isolation compared to the alcohol precursor, which requires aqueous workup conditions that can promote emulsion formation.

Solubility Protecting group strategy Monomer purification

Post-Polymerization Hydrolytic Cleavability: Acetate Ester as a Removable Protecting Group vs. Permanent Ether Linkages

Unlike 3-substituted thiophene ethers (benzyl, trityl, silyl) which form stable C–O–C or Si–O–C linkages resistant to mild hydrolysis, the acetate ester group in poly(3-(2-acetoxyethyl)thiophene) can be cleaved by base- or acid-catalyzed hydrolysis to regenerate the free hydroxyl functionality [1][2]. This is demonstrated in the polymer context: poly(3-(2-acetoxyethyl)thiophene) (P3AcET) undergoes hydrolysis to yield poly(3-(2-hydroxyethyl)thiophene) (P3HET), which is insoluble and exhibits a red-shifted absorption spectrum due to reduced steric bulk [2]. Ether-based polymers (e.g., poly(3-(2-benzyloxyethyl)thiophene)) cannot be deprotected under similarly mild conditions without degrading the polythiophene backbone. This reversible protection strategy is unique to the ester class.

Deprotection Functional polymer Hydroxy-functionalized polythiophene

Procurement-Optimized Application Scenarios for 3-(2-Acetoxyethyl)thiophene (CAS 168985-50-0) Based on Quantitative Differentiation


Electrochromic Devices Requiring Low-Voltage Copolymer Active Layers

When designing electrochromic windows or displays where the driving voltage must be kept below 1 V to ensure compatibility with thin-film transistor backplanes, the copolymer of 3-(2-acetoxyethyl)thiophene with 3-methylthiophene (Epox = 0.71 V, Epred = 0.45 V) is directly evidenced to operate at significantly lower potentials than copolymers derived from benzyloxy (Epox = 1.27 V) or silyloxy (Epox = 1.14 V) monomers [1]. Procuring the acetate ester monomer specifically enables fabrication of low-power electrochromic cells with reduced risk of overoxidation-induced degradation during extended cycling.

Post-Functionalizable Electrode Coatings for Biosensors

For biosensor platforms where a hydroxyl-terminated surface is required for enzyme or antibody immobilization, the acetate ester monomer provides a unique synthetic pathway: electropolymerize first, then hydrolyze the acetate groups to expose hydroxyls [1][2]. This avoids the direct electropolymerization of 3-thiopheneethanol, which fails to form polymer [1]. Procurement of the acetate ester rather than the free alcohol is thus mandatory for any workflow requiring polythiophene films with pendant –OH groups.

High-Voltage-Tolerant Monomer Storage and Handling in Industrial Electropolymerization

With an oxidation peak potential of 2.49 V—0.14 V to 0.74 V higher than all tested ether and ester analogs—3-(2-acetoxyethyl)thiophene is the least prone to spontaneous oxidative degradation during monomer storage, dissolution, and bath preparation in industrial electropolymerization environments [1]. This translates to extended bath life, reduced impurity formation, and more consistent film quality compared to lower-oxidation-potential alternatives, directly impacting procurement economics for large-scale electrochemical manufacturing.

Organic-Soluble Monomer for Anhydrous Polymerization Systems

In electropolymerization protocols requiring strictly anhydrous acetonitrile or propylene carbonate electrolyte systems, the acetate ester's elimination of the hydrogen-bond donor –OH group (present in the parent alcohol, which is partially water-miscible) provides advantageous organic-phase compatibility [1]. This simplifies solvent drying procedures and reduces interference from residual water in the electrochemical cell, making the acetate ester the preferred monomer form for moisture-sensitive conducting polymer synthesis.

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